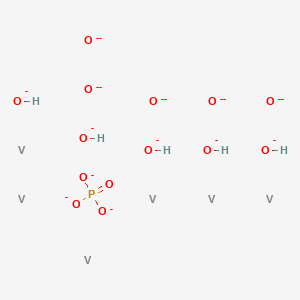
6-Chloro-7-nitro-3 H-isobenzofuran-1-one
Overview
Description
6-Chloro-7-nitro-3 H-isobenzofuran-1-one, also known as CNIO, is a chemical compound that has been widely used in scientific research due to its unique properties. CNIO is a nitro-substituted benzofuran derivative, and its chemical structure is shown in Figure 1.
Mechanism of Action
The mechanism of action of 6-Chloro-7-nitro-3 H-isobenzofuran-1-one is not fully understood. However, it has been suggested that 6-Chloro-7-nitro-3 H-isobenzofuran-1-one may act as a photosensitizer, which generates singlet oxygen upon excitation with light. Singlet oxygen is a highly reactive species that can cause oxidative damage to biomolecules, such as proteins, lipids, and DNA.
Biochemical and Physiological Effects:
6-Chloro-7-nitro-3 H-isobenzofuran-1-one has been shown to have a wide range of biochemical and physiological effects. For example, 6-Chloro-7-nitro-3 H-isobenzofuran-1-one has been shown to induce apoptosis in cancer cells by generating ROS. 6-Chloro-7-nitro-3 H-isobenzofuran-1-one has also been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a key role in cell signaling.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-Chloro-7-nitro-3 H-isobenzofuran-1-one is its high fluorescence quantum yield, which makes it an ideal fluorophore for imaging applications. 6-Chloro-7-nitro-3 H-isobenzofuran-1-one is also relatively easy to synthesize, which makes it readily available for scientific research. However, one of the limitations of 6-Chloro-7-nitro-3 H-isobenzofuran-1-one is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the use of 6-Chloro-7-nitro-3 H-isobenzofuran-1-one in scientific research. One potential application of 6-Chloro-7-nitro-3 H-isobenzofuran-1-one is in the development of novel fluorescent probes for the detection of ROS in living cells. Another potential application is in the development of photosensitizers for photodynamic therapy, which is a treatment for cancer that involves the use of light to activate photosensitizers that generate ROS. Additionally, 6-Chloro-7-nitro-3 H-isobenzofuran-1-one may be used as a tool for the study of protein tyrosine phosphatases and their role in cell signaling.
Scientific Research Applications
6-Chloro-7-nitro-3 H-isobenzofuran-1-one has been widely used in scientific research due to its unique properties. One of the major applications of 6-Chloro-7-nitro-3 H-isobenzofuran-1-one is in the field of fluorescence imaging. 6-Chloro-7-nitro-3 H-isobenzofuran-1-one has a high fluorescence quantum yield, which makes it an ideal fluorophore for imaging applications. 6-Chloro-7-nitro-3 H-isobenzofuran-1-one has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells.
properties
IUPAC Name |
6-chloro-7-nitro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO4/c9-5-2-1-4-3-14-8(11)6(4)7(5)10(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFGQBSKMPCIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428315 | |
| Record name | 6-CHLORO-7-NITRO-3 H-ISOBENZOFURAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-nitro-3 H-isobenzofuran-1-one | |
CAS RN |
886497-05-8 | |
| Record name | 6-CHLORO-7-NITRO-3 H-ISOBENZOFURAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886497-05-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine](/img/structure/B1624096.png)
